molecular formula C13H16INO2 B14758248 2-Amino-5-iodobenzoic acid hex-3-enyl ester

2-Amino-5-iodobenzoic acid hex-3-enyl ester

Cat. No.: B14758248
M. Wt: 345.18 g/mol
InChI Key: KJYGJPOLIBEYPT-ONEGZZNKSA-N
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Description

2-Amino-5-iodobenzoic acid hex-3-enyl ester is a chemical compound with the molecular formula C13H16INO2. It is derived from 2-Amino-5-iodobenzoic acid, a compound known for its applications in various fields such as pharmaceuticals and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodobenzoic acid hex-3-enyl ester typically involves the esterification of 2-Amino-5-iodobenzoic acid with hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodobenzoic acid hex-3-enyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-iodobenzoic acid hex-3-enyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodobenzoic acid hex-3-enyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-Amino-5-iodobenzoic acid, which can then interact with enzymes and receptors. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodobenzoic acid: The parent compound, known for its applications in pharmaceuticals and industrial chemistry.

    2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

    2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of iodine.

Uniqueness

2-Amino-5-iodobenzoic acid hex-3-enyl ester is unique due to the presence of both the ester group and the iodine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

[(E)-hex-3-enyl] 2-amino-5-iodobenzoate

InChI

InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3/b4-3+

InChI Key

KJYGJPOLIBEYPT-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)C1=C(C=CC(=C1)I)N

Canonical SMILES

CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N

Origin of Product

United States

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